molecular formula C12H14FNO2 B8282820 N-(4-fluorobenzoyl)isobutyrylmethylamine

N-(4-fluorobenzoyl)isobutyrylmethylamine

Cat. No.: B8282820
M. Wt: 223.24 g/mol
InChI Key: UQBBGSHTYRAANU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzoyl)isobutyrylmethylamine is a synthetic organic compound characterized by a fluorinated benzoyl group attached to an isobutyrylmethylamine backbone. The 4-fluorobenzoyl moiety introduces electronegativity and lipophilicity, which are critical for modulating biological activity and binding interactions. The fluorine atom at the para position of the benzoyl group likely enhances metabolic stability and target affinity, as observed in structurally related molecules .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

4-fluoro-N-(3-methyl-2-oxobutyl)benzamide

InChI

InChI=1S/C12H14FNO2/c1-8(2)11(15)7-14-12(16)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16)

InChI Key

UQBBGSHTYRAANU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CNC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of molecules featuring acylated amine scaffolds with aromatic substitutions. Key analogues include:

  • 4-Oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives (e.g., Compound 8b from Iran J Pharm Res, 2022): These compounds share the 4-fluorobenzoyl group and demonstrate potent anti-HIV activity. Structural variations in the core scaffold (quinoline vs. isobutyrylmethylamine) influence solubility and binding kinetics .
  • N-substituted sulfonamides and pyrimidines : Compounds such as N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide incorporate fluorinated aromatic systems but differ in their heterocyclic cores and functional groups, leading to divergent biological targets .

Mechanistic Insights from Molecular Modeling

Docking studies on Compound 8b reveal that the 4-fluorobenzoyl group forms critical halogen bonds with HIV integrase active sites, mimicking interactions seen in raltegravir-class inhibitors. The fluorine atom’s electronegativity stabilizes these interactions, whereas bulkier substituents (e.g., trifluoromethoxy in other analogues) may sterically hinder binding .

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